3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide
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Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfone derivatives.
Reduction: The pyrazole moiety can be reduced under specific conditions to yield different substituted pyrazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, substituted pyrazolines, and various nucleophilic substitution products, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites on enzymes, inhibiting their activity, while the thiomorpholine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Shows effective NAMPT activity and reduced CYP direct inhibition.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide is unique due to its combination of a pyrazole and thiomorpholine ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H13N3O2S/c1-11-5-7(4-10-11)8-6-14(12,13)3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 |
InChI Key |
AEYACIYNEYLFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CS(=O)(=O)CCN2 |
Origin of Product |
United States |
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